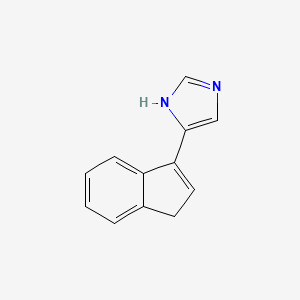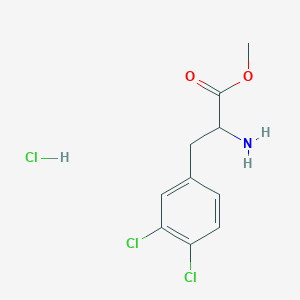
5-(3H-inden-1-yl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3H-inden-1-yl)-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions The compound this compound is characterized by the presence of an indene moiety attached to the imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3H-inden-1-yl)-1H-imidazole typically involves the reaction of indene with imidazole under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction. In this process, indene is reacted with an imidazole derivative in the presence of a palladium catalyst, such as palladium acetate, and a base, such as potassium carbonate. The reaction is carried out in a suitable solvent, such as dimethylformamide, at elevated temperatures to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3H-inden-1-yl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of indene-1,2-dione derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of N-substituted imidazole derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a building block for the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of 5-(3H-inden-1-yl)-1H-imidazole involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptor activity. The indene moiety and imidazole ring contribute to its binding affinity and specificity towards these targets. The compound can interfere with biochemical pathways, leading to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3H-Inden-1-yl)pyrrolidine
- 3-(1H-Inden-3-YL)propanoic acid
- 1-[2-(1H-inden-3-yl)ethyl]-4-(naphth-1-yl)piperazine
Uniqueness
5-(3H-inden-1-yl)-1H-imidazole is unique due to its specific structural features, including the indene moiety attached to the imidazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic properties set it apart from other similar compounds.
Propriétés
Formule moléculaire |
C12H10N2 |
|---|---|
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
5-(3H-inden-1-yl)-1H-imidazole |
InChI |
InChI=1S/C12H10N2/c1-2-4-10-9(3-1)5-6-11(10)12-7-13-8-14-12/h1-4,6-8H,5H2,(H,13,14) |
Clé InChI |
DLNQRCUXHQSALB-UHFFFAOYSA-N |
SMILES canonique |
C1C=C(C2=CC=CC=C21)C3=CN=CN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide](/img/structure/B8673621.png)












